N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
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Description
N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C17H16Cl2FN3S and its molecular weight is 384.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
New Derivatives Synthesis : Research has focused on the synthesis of new urea and thiourea derivatives of piperazine, including compounds related to N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide, for their biological interest. These compounds were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Notably, certain derivatives showed promising antiviral and antimicrobial activities (Reddy et al., 2013).
Antimicrobial Activity Evaluation : Novel N-aryl derivatives related to the compound of interest were synthesized and assessed for their antimicrobial activities. This research aimed at identifying compounds with potential antimicrobial properties by testing against a variety of bacterial and fungal strains. Some of the synthesized compounds exhibited potent antimicrobial activity (Babu et al., 2015).
Biological Evaluation of Derivatives
Bi- and Triheterocyclic Azoles Synthesis : The synthesis of carbothioamides and their conversion to triheterocyclic compounds incorporating different moieties was explored. These compounds were screened for their antimicrobial activities against various microorganisms, with some showing promising results (Demirci et al., 2013).
Heterocyclic Compounds Synthesis : Studies also included the synthesis of new piperazine-based heterocyclic compounds for their antimicrobial evaluation. The research highlighted the importance of exploring various heterocyclic frameworks to identify potential antimicrobial agents (Ozdemir et al., 2017).
Fluorescent Logic Gates
- Fluorescent Logic Gates : Research has been conducted on designing and synthesizing compounds incorporating a piperazine receptor and an aryl group, including structures similar to this compound, as fluorescent logic gates. These compounds were studied for their ability to reconfigure logic by altering solvent polarity, which could be useful for probing cellular microenvironments (Gauci & Magri, 2022).
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FN3S/c18-12-2-1-3-14(10-12)22-6-8-23(9-7-22)17(24)21-16-5-4-13(19)11-15(16)20/h1-5,10-11H,6-9H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZUIPNIRBTWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.